2-[(2,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-benzimidazole hydrobromide
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Overview
Description
2-((2,4-dichlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole hydrobromide is a chemical compound known for its diverse applications in scientific research and industry This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dichlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole hydrobromide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2,4-dichlorobenzyl chloride in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol compound under basic conditions.
Hydrobromide Salt Formation: Finally, the hydrobromide salt is formed by treating the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis and easy monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-dichlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole hydrobromide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
2-((2,4-dichlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and certain cancers.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((2,4-dichlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in microbial and fungal cell wall synthesis, leading to their inhibition and subsequent cell death.
Pathways Involved: It interferes with the biosynthesis pathways of essential cellular components, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,4-dichlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole hydrobromide
- 2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazole hydrobromide
Uniqueness
2-((2,4-dichlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole hydrobromide stands out due to its unique combination of the benzimidazole core and the 2,4-dichlorobenzyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13BrCl2N2S |
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Molecular Weight |
404.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-1-methylbenzimidazole;hydrobromide |
InChI |
InChI=1S/C15H12Cl2N2S.BrH/c1-19-14-5-3-2-4-13(14)18-15(19)20-9-10-6-7-11(16)8-12(10)17;/h2-8H,9H2,1H3;1H |
InChI Key |
URGVYDQTNJJDQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=C(C=C(C=C3)Cl)Cl.Br |
Origin of Product |
United States |
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